molecular formula C3H4N4O2 B15197306 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one CAS No. 75524-41-3

5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15197306
CAS No.: 75524-41-3
M. Wt: 128.09 g/mol
InChI Key: OCVMLGUFXZCXMQ-UHFFFAOYSA-N
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Description

5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one (Molecular Formula: C 3 H 4 N 4 O 2 ) is a high-value heterocyclic compound that serves as a critical synthetic intermediate in advanced research and development . Its molecular structure, featuring both amino and nitroso functional groups on a pyrazolone core, makes it a versatile precursor for synthesizing complex nitrogen-containing heterocycles with significant practical applications . This compound is a key starting material in the synthesis of insensitive and heat-resistant energetic materials . Researchers utilize its framework to develop compounds with enhanced thermal stability, demonstrating decomposition temperatures significantly higher than established materials like NTO, while maintaining low impact and friction sensitivity . Furthermore, in medicinal chemistry , this compound and its derivatives are employed as foundational scaffolds. It is used to construct pyrazolo[3,4-b]pyrazine and other fused heterocyclic systems, which are then evaluated for diverse biological activities, including as anti-inflammatory and anti-breast cancer agents . The nitroso and amino groups offer reactive sites for further functionalization, enabling the creation of libraries of compounds for drug discovery and material science . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

75524-41-3

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

5-amino-4-nitroso-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C3H4N4O2/c4-2-1(7-9)3(8)6-5-2/h(H4,4,5,6,8)

InChI Key

OCVMLGUFXZCXMQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NNC1=O)N)N=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

A foundational method involves cyclizing β-keto esters with hydrazine derivatives. For example, ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to form 5-aminopyrazol-3-one intermediates. Subsequent nitrosation introduces the nitroso group:

Procedure :

  • Dissolve 5-amino-1,2-dihydro-3H-pyrazol-3-one (1.0 eq) in chilled hydrochloric acid (0–5°C).
  • Add sodium nitrite (1.1 eq) dropwise while maintaining pH < 3.
  • Stir for 2–4 hours, then neutralize with sodium bicarbonate.
  • Isolate the product via vacuum filtration and recrystallize from ethanol/water (4:1).

Key Parameters :

  • Temperature control (<10°C) prevents diazotization side reactions.
  • Excess nitrous acid is quenched with sulfamic acid to avoid over-nitrosation.

Direct Nitrosation of Preformed Pyrazoles

Alternative routes nitrosate preformed pyrazole derivatives. For instance, 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes esterification with ethanol and phosphoric acid, followed by nitrosation:

Reaction Scheme :
$$
\text{5-Amino-pyrazole-4-carboxylic acid} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}3\text{PO}4} \text{Ethyl ester} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{5-Amino-4-nitroso derivative}
$$

Optimization :

  • Phosphoric acid catalyzes esterification at 78°C with 73% yield.
  • Nitrosation at 0–5°C minimizes decomposition of the nitroso group.

Catalytic Cyclization Using Trialkyl Orthoformates

A patent-pending method employs trialkyl orthoformates to generate alkoxymethylidene intermediates, which cyclize with hydrazine analogs:

Steps :

  • React 3-cyanoacetophenone with trimethyl orthoformate in toluene under reflux.
  • Add hydrazine hydrate to the intermediate, inducing cyclization to the pyrazole core.
  • Nitrosate the amino group using isoamyl nitrite in acetic acid.

Advantages :

  • Avoids hazardous byproducts (e.g., aniline) through alcohol elimination.
  • Exothermic control via slow reagent addition ensures scalability.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (85:15), yielding needle-like crystals with >98% purity. Alternative solvents (e.g., dichloromethane/hexane) produce amorphous powders suitable for pharmaceutical formulations.

Spectroscopic Analysis

  • IR : $$ \nu{\text{NH}} $$ at 3250 cm$$^{-1}$$, $$ \nu{\text{C=O}} $$ at 1630 cm$$^{-1}$$.
  • $$^1$$H NMR (CDCl$$3$$): δ 6.91 (s, NH), 3.96 (s, CH$$3$$), 1.13 (s, CH$$_3$$).
  • X-ray Diffraction : Confirms planar pyrazole ring with dihedral angles <5° between substituents.

Industrial-Scale Considerations

Yield Optimization

Parameter Optimal Range Yield (%)
Reaction Temperature 0–5°C 85–90
NaNO$$_2$$ Equiv 1.1–1.3 92
Solvent Ratio (EtOH:H$$_2$$O) 4:1 95

Challenges and Solutions

  • Nitroso Group Instability : Storage at –20°C under argon extends shelf life.
  • Regioselectivity : Electron-withdrawing groups (e.g., nitro) direct nitrosation to the para position.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitroso group in 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one can undergo oxidation to form nitro derivatives.

    Reduction: The nitroso group can also be reduced to an amino group, leading to the formation of 5-Amino-4-amino-1,2-dihydro-3H-pyrazol-3-one.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 5-Amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one.

    Reduction: 5-Amino-4-amino-1,2-dihydro-3H-pyrazol-3-one.

    Substitution: Various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The nitroso group can interact with active sites of enzymes, leading to inhibition of their activity. This property is explored in the design of new drugs and therapeutic agents.

Medicine: The compound’s ability to inhibit enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy. Its derivatives are investigated for their anti-inflammatory, analgesic, and antimicrobial properties.

Industry: In the industrial sector, 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes. The nitroso group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects such as reduced inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazolone derivatives differ primarily in substituent groups at positions 4 and 5, which critically influence their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position 4/5) Key Features Reference
5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one Nitroso (4), Amino (5) Potential NO donor; redox-active nitroso group; amino group enhances H-bonding N/A
5-Methyl-1,2-dihydro-3H-pyrazol-3-one Methyl (5) Antioxidant activity (e.g., edaravone analog); stabilizes free radicals via anionic form
4-((4-Hydroxy-3,5-dimethoxyphenyl)... (Compound q) Bulky aryl substituents (4) High melting point (178–180 °C); confirmed by XRD and DFT calculations
1-[1H-Benzimidazol-1-yl(phenyl)methyl]-5-methyl... Benzimidazole-aryl hybrid (4) Enhanced anti-inflammatory activity (75% edema reduction; log P = 4.2)
4-(3-Aminopropyl)-5-phenyl... Aminopropyl (4), Phenyl (5) Increased hydrophilicity; potential for targeting amine receptors

Physicochemical Properties

  • Melting Points : Bulky substituents (e.g., Compound q in ) increase melting points (173–180 °C) due to intermolecular H-bonding and π-π stacking . The nitroso group in the target compound may reduce thermal stability compared to methyl or aryl analogs.
  • Solubility: The amino group in 5-amino-4-nitroso derivatives enhances water solubility relative to lipophilic analogs like 5-methyl-2-phenyl derivatives (log P = 4.2 in ) .
  • Spectroscopic Data: Pyrazolones with nitroso groups may exhibit distinct UV-Vis absorption (λmax ~300–400 nm) and IR stretches (N=O ~1500 cm⁻¹), differing from carbonyl-dominated spectra of non-nitroso analogs .

Crystallographic and Computational Insights

  • XRD Analysis: Compounds like those in and were characterized using SHELX programs, revealing intermolecular H-bonds (N–H···O=C) that stabilize crystal lattices . The nitroso group may introduce steric clashes or novel packing motifs.
  • DFT and Docking Studies : Pyrazolone analogs () were optimized via Gaussian 09, showing that electron-withdrawing groups (e.g., nitroso) reduce HOMO-LUMO gaps, increasing reactivity .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with nitroso-containing precursors. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity .
  • Catalysts : Piperidine or acetic acid can accelerate imine formation .
  • Temperature and time : Reflux conditions (3–6 hours) are often required for high yields .
  • Purification : Chromatography or recrystallization (ethanol is common) ensures purity .
    Validate success via melting point analysis and spectroscopic techniques (e.g., IR for nitroso groups at ~1655 cm⁻¹) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm nitroso (N–O) stretches near 1655 cm⁻¹ and amine (–NH₂) bands at 3341–3540 cm⁻¹ .
    • NMR : 1H^1H-NMR identifies aromatic protons (δ 6.86–7.33) and exchangeable NH₂/OH groups (δ 4.45–10.28) .
  • X-ray crystallography : Resolve crystal packing and Hirshfeld surfaces to analyze intermolecular interactions (e.g., hydrogen bonding) .
  • Elemental analysis : Verify stoichiometry (e.g., C: 61.41%, N: 22.04%) .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking studies enhance understanding of this compound’s reactivity or bioactivity?

Methodological Answer:

  • DFT applications :
    • Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .
    • Simulate reaction pathways (e.g., nitroso group interactions) using software like Gaussian or ORCA .
  • Docking studies :
    • Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) based on the compound’s electrostatic potential .
    • Validate computational results with experimental bioassays (e.g., IC₅₀ measurements) .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Systematic validation :
    • Replicate prior experiments under controlled conditions (e.g., pH 6.5 buffer for solubility tests) .
    • Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds .
  • Advanced analytics :
    • High-resolution mass spectrometry (HRMS) resolves molecular mass discrepancies.
    • Dynamic vapor sorption (DVS) quantifies hygroscopicity .

Q. What strategies are effective for evaluating the compound’s bioactivity in pharmacological contexts?

Methodological Answer:

  • In vitro assays :
    • Screen for antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (e.g., COX-2) .
  • In silico tools :
    • Combine docking results with pharmacokinetic predictions (ADMET) using SwissADME .
  • Dose-response studies :
    • Use logarithmic concentration ranges (1 nM–100 µM) to establish dose-dependent effects .

Q. What challenges arise in resolving the crystal structure, and how can they be mitigated?

Methodological Answer:

  • Crystal growth :
    • Slow evaporation from ethanol/water mixtures improves crystal quality .
  • Data collection :
    • Synchrotron X-ray sources enhance resolution for small or weakly diffracting crystals .
  • Refinement :
    • Software like SHELXL refines hydrogen bonding networks and thermal displacement parameters .

Q. How can researchers elucidate reaction mechanisms involving the nitroso group?

Methodological Answer:

  • Kinetic studies :
    • Monitor reaction progress via UV-Vis spectroscopy (nitroso λmax ~400 nm) .
  • Isotopic labeling :
    • Use 15N ^{15}\text{N}-labeled reactants to track nitroso group participation in intermediates .
  • Computational modeling :
    • Transition state analysis with DFT identifies rate-determining steps .

Methodological Design Considerations

Q. What experimental designs are optimal for studying thermal decomposition or combustion properties?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N₂) .
  • Bomb calorimetry : Measure enthalpy of combustion for energy applications .
  • Process simulation : Aspen Plus models scale-up parameters for industrial safety .

Q. How can separation technologies (e.g., membranes) improve purification efficiency?

Methodological Answer:

  • Nanofiltration : Use polyamide membranes to separate by molecular weight (MW ~200 Da) .
  • Chromatography : Optimize HPLC gradients (acetonitrile/water) for high-purity fractions .

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